molecular formula C17H14N4O2S B7630924 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile

4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile

Cat. No. B7630924
M. Wt: 338.4 g/mol
InChI Key: AYFQZZKIAYKMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile, also known as P005091, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. In recent years, P005091 has been the subject of numerous scientific studies due to its promising properties.

Mechanism of Action

4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile works by inhibiting the activity of a specific enzyme called p97, which is involved in various cellular processes such as protein degradation and DNA repair. By inhibiting p97, 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders. 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile in lab experiments is its specificity for p97, which allows for targeted inhibition of this enzyme. However, 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of p97. Additionally, further studies are needed to fully understand the mechanisms of action of 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile and its potential use in treating other diseases beyond cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile involves a multi-step process that includes the reaction of 4-bromobenzonitrile with 2-(5-pyridin-4-ylpyrazol-1-yl)ethanamine to form an intermediate. This intermediate is then reacted with sodium hydride and sulfonyl chloride to yield the final product.

Scientific Research Applications

4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile has the ability to inhibit certain enzymes and pathways that contribute to the development and progression of these diseases.

properties

IUPAC Name

4-[2-(5-pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c18-13-14-1-3-16(4-2-14)24(22,23)12-11-21-17(7-10-20-21)15-5-8-19-9-6-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFQZZKIAYKMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCN2C(=CC=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile

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